molecular formula C19H13ClN4 B2870331 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine CAS No. 610279-42-0

6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine

Cat. No.: B2870331
CAS No.: 610279-42-0
M. Wt: 332.79
InChI Key: OIEXACFQFYAQGJ-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound, in particular, has garnered attention for its potential therapeutic applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 4-pyridinecarboxaldehyde.

    Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the quinazoline core.

    Substitution: The final step involves the substitution of the chlorine atom with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly as a kinase inhibitor.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-phenylquinazoline-2-amine
  • 4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine
  • 6-chloro-N-(pyridin-4-yl)quinazolin-2-amine

Uniqueness

6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom and the pyridine ring enhances its binding affinity to molecular targets, making it a potent inhibitor in various biological assays.

Properties

IUPAC Name

6-chloro-4-phenyl-N-pyridin-4-ylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEXACFQFYAQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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